Lysionotin

Übersicht

Beschreibung

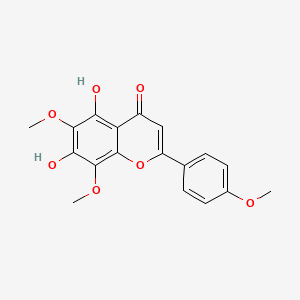

Lysionotin is a flavonoid present in the flowers and leaves of Gesneriaceae family plants . It has various pharmacological properties, including neuroprotective, antimalarial, and anticancer effects . It’s also known for its anti-bacterial, anti-hypertensive, and anti-inflammatory effects .

Synthesis Analysis

This compound is a flavonoid isolated from Lysionotus pauciflorus Maxim, a plant in the Gesneriaceae family . It exerts tumor-suppressing characteristics in colorectal cancer (CRC) cell lines HCT116 and SW480 . It’s also been shown to inhibit the hemolytic activity of culture supernatants by Staphylococcus aureus by reducing α-toxin expression .

Molecular Structure Analysis

The molecular structure of this compound has been studied using various spectroscopic techniques combined with molecular modeling . The interaction between this compound and bovine serum albumin (BSA) at physiological pH has been determined using fluorescence, UV-Vis absorption, circular dichroism (CD), Fourier transform infrared (FT-IR), and molecular modeling .

Chemical Reactions Analysis

This compound has been shown to inhibit the activity of cytochrome P450 enzymes in pooled human liver microsomes . It acts as a non-competitive inhibitor of CYP3A4 and a competitive inhibitor of CYP2C19 and 2C8 .

Wissenschaftliche Forschungsanwendungen

Cytochrome P450 Enzyme Inhibition : Lysionotin inhibits the activity of cytochrome P450 enzymes such as CYP3A4, CYP2C19, and CYP2C8. This suggests potential drug interactions between this compound and drugs metabolized by these enzymes. Further in vivo experiments are needed to assess these interactions (Li et al., 2020).

Colorectal Cancer Treatment : this compound has been shown to inhibit cell proliferation, migration, and invasion in colorectal cancer cells. It induces significant ferroptosis and reactive oxygen species accumulation in these cells. These findings suggest that this compound could be a potential therapeutic approach for preventing colorectal cancer (Gao et al., 2022).

Hepatocellular Carcinoma Treatment : this compound has been found effective against liver cancer. It reduces cell viability, inhibits proliferation, enhances apoptosis, and affects apoptosis-related proteins in liver cancer cells. This is related to caspase-3 mediated mitochondrial apoptosis (Yang et al., 2021).

Inhibiting Staphylococcus aureus Pathogenicity : this compound can inhibit the hemolytic activity of Staphylococcus aureus culture supernatants by reducing α-toxin expression. This suggests that this compound is an efficient inhibitor of α-toxin expression and could be a potential treatment for S. aureus infection (Teng et al., 2017).

Interaction with Bovine Serum Albumin : this compound has a high affinity for bovine serum albumin (BSA), as indicated by various spectroscopic techniques and molecular modeling. This interaction may affect the pharmacokinetics and pharmacodynamics of this compound in biological systems (Hu et al., 2014).

Wirkmechanismus

Nevadensin, also known as Lysionotin, is a naturally occurring bioflavonoid with a wide range of pharmacological effects . This article will delve into the mechanism of action of Nevadensin, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Biochemical Pathways

Nevadensin affects multiple functional signaling pathways associated with cancer, including the Hippo signaling pathway . This pathway plays a crucial role in organ size control and tumor suppression. Nevadensin activates the MST1/2- LATS1/2 kinase in the Hippo pathway, leading to the phosphorylation and subsequent degradation of the primary effector molecule YAP .

Pharmacokinetics

It is known that nevadensin is slightly soluble in chloroform and in methanol, ethanol, or ethyl acetate, very slightly soluble in ether, insoluble in water, and soluble in 5% sodium carbonate solution, potassium hydroxide, or sodium hydroxide solution . This solubility profile may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

Nevadensin has been shown to significantly inhibit the growth of hepatocellular carcinoma (HCC) cells by inducing cell cycle arrest and apoptosis . It also increases the sensitivity of HCC cells to the drug sorafenib by down-regulating YAP and its downstream targets .

Action Environment

The action of Nevadensin can be influenced by various environmental factors. For instance, the plant from which Nevadensin is extracted, Lysionotus pauciflorus Maxim, is adapted to survive in drought and high salty areas . This could potentially influence the compound’s stability and efficacy.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Nevadensin interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to regulate multiple functional signaling pathways associated with cancer, including the Hippo signaling pathway . The Hippo pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation contributes to cancer development .

Cellular Effects

Nevadensin has significant effects on various types of cells and cellular processes. It has been shown to significantly inhibit the growth of hepatocellular carcinoma (HCC) cells by inducing cell cycle arrest and apoptosis . Nevadensin also regulates gene expression and influences cellular metabolism through its interaction with the Hippo signaling pathway .

Molecular Mechanism

Nevadensin exerts its effects at the molecular level through various mechanisms. It notably induces the activation of the MST1/2- LATS1/2 kinase in HCC cells, leading to the phosphorylation and subsequent degradation of the primary effector molecule YAP . This indicates that Nevadensin might exert its anti-HCC activity through the Hippo-ON mechanism .

Metabolic Pathways

Nevadensin is involved in various metabolic pathways. It notably regulates the Hippo signaling pathway, a crucial pathway associated with cancer

Eigenschaften

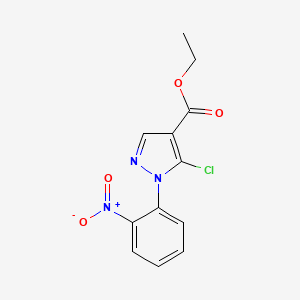

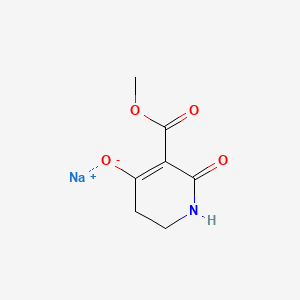

IUPAC Name |

5,7-dihydroxy-6,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-10-6-4-9(5-7-10)12-8-11(19)13-14(20)17(23-2)15(21)18(24-3)16(13)25-12/h4-8,20-21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFBMPVGAYGGJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40144174 | |

| Record name | Nevadensin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10176-66-6 | |

| Record name | Nevadensin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10176-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nevadensin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010176666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nevadensin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

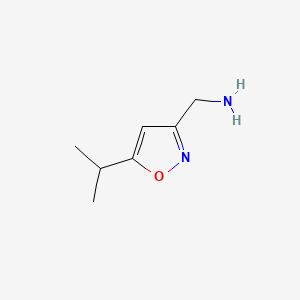

![Methyl 2-acetyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B600105.png)

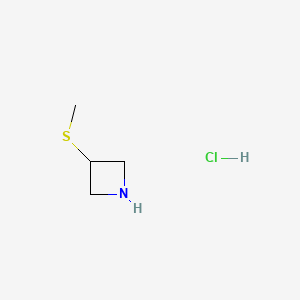

![(2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B600113.png)

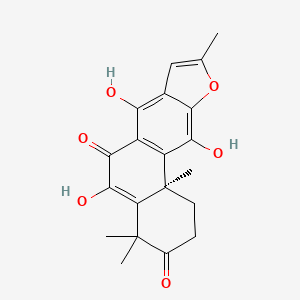

![(3aS,4S,5S,6aR)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B600116.png)